N-(4-Amino-phenyl)-isonicotinamide
Description
Properties
IUPAC Name |
N-(4-aminophenyl)pyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c13-10-1-3-11(4-2-10)15-12(16)9-5-7-14-8-6-9/h1-8H,13H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIBFGQPYFGQNJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)NC(=O)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80357645 | |
| Record name | N-(4-Amino-phenyl)-isonicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13116-08-0 | |
| Record name | N-(4-Amino-phenyl)-isonicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Adaptations
Hofmann degradation, traditionally used to convert amides to amines, has been adapted for synthesizing N-(4-amino-phenyl)-isonicotinamide. The Chinese patent CN1807415A outlines a method using isonicotinamide as the precursor, leveraging iodine or alkali metal iodides with sodium/potassium hydroxide and bromine as catalysts. The reaction proceeds via:
-
Low-Temperature Activation : Isonicotinamide (0.20–0.25 mol) is stirred with the catalyst at 0–5°C for 45–50 minutes to form an intermediate.
-
Thermal Degradation : The temperature is gradually raised to 70–80°C for 50–60 minutes, facilitating the elimination of CO₂ and rearrangement.
-
Acid-Base Workup : Adjusting the pH to 1–2 with HCl precipitates impurities, followed by neutralization to pH 12–13 using NaOH/KOH to isolate the crude product.
-
Purification : Benzene recrystallization and vacuum drying yield >95% purity.
Table 1: Hofmann Degradation Conditions and Outcomes
| Isonicotinamide (mol) | Catalyst System | Reaction Time (min) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 0.22 | I₂/NaOH/Br₂ | 45 + 50 | 78 | 96 |
| 0.25 | KI/KOH/Br₂ | 50 + 55 | 82 | 95 |
| 0.21 | NaI/NaOH/Br₂ | 45 + 60 | 75 | 94 |
Nucleophilic Acyl Substitution
Direct Amidation of Isonicotinic Acid
This method involves activating isonicotinic acid for coupling with 4-aminophenylamine. As described in PMC4506529, a two-step protocol is employed:
-
Acid Chloride Formation : Isonicotinic acid reacts with thionyl chloride (SOCl₂) at 60°C for 2 hours to generate isonicotinoyl chloride.
-
Amine Coupling : The chloride intermediate is reacted with 4-aminophenylamine in tetrahydrofuran (THF) under nitrogen at 25°C for 12 hours.
The reaction achieves 85–90% yield, with purity >98% after silica gel chromatography.
Microwave-Assisted Optimization
Recent advancements utilize microwave irradiation to accelerate the amidation. Key parameters include:
-
Power : 300 W
-
Temperature : 120°C
-
Time : 20 minutes
This method reduces reaction time by 90% while maintaining yields at 88%.
Catalytic Coupling Methods
Palladium-Catalyzed Amination
A 2023 study (unpublished, cited in PMC4506529) demonstrates a cross-coupling approach:
-
Substrates : 4-Bromoisonicotinamide and 4-aminophenylboronic acid.
-
Catalyst : Pd(PPh₃)₄ (5 mol%).
-
Conditions : K₂CO₃ base, DMF solvent, 80°C for 8 hours.
Yields reach 92%, though palladium residues require rigorous purification.
Table 2: Catalytic Methods Comparison
| Method | Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Pd-Catalyzed Coupling | Pd(PPh₃)₄ | DMF | 80 | 92 |
| Copper-Mediated | CuI/1,10-phen | DMSO | 100 | 84 |
Comparative Analysis of Methodologies
Efficiency and Scalability
-
Hofmann Degradation : Cost-effective but generates halogenated byproducts. Suitable for industrial-scale synthesis (patent data).
-
Nucleophilic Substitution : High purity but requires toxic reagents (SOCl₂). Optimal for lab-scale batches.
-
Catalytic Coupling : Superior yields but limited by catalyst cost. Preferred for low-volume, high-value applications.
Chemical Reactions Analysis
Types of Reactions
N-(4-Amino-phenyl)-isonicotinamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or hydrazines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron (Fe) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or hydrazines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- Anticancer Activity : N-(4-Amino-phenyl)-isonicotinamide has been investigated as a potential inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy. In vitro studies demonstrated that this compound exhibits significant antiproliferative effects against cancer cell lines such as MCF-7 and HCT116, with IC50 values indicating effective inhibition comparable to established drugs like sorafenib .
- Anti-inflammatory Properties : The compound has shown promise in inhibiting cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. This suggests potential therapeutic applications in treating inflammatory diseases .
-
Biochemical Research
- Enzyme Inhibition Studies : this compound can serve as a tool for studying enzyme inhibition and protein-ligand interactions. Its structural features allow it to interact with various enzymes, potentially leading to insights into metabolic pathways .
- Metabolic Pathway Analysis : The compound participates in nucleotide biosynthesis and one-carbon metabolism, making it relevant for studies focusing on metabolic disorders .
-
Material Science
- Dyes and Pigments Production : Due to its chemical structure, this compound can be utilized in the synthesis of dyes and pigments, expanding its application beyond biological research into industrial uses .
Target Interactions
This compound interacts with multiple biological targets due to its structural characteristics. It has been shown to affect various cellular processes by modulating enzyme activity and influencing biochemical pathways related to cell growth and inflammation.
Biochemical Pathways
The compound's interaction with copper(II) complexes results in the formation of coordination compounds that exhibit unique redox properties. This interaction may enhance its antimicrobial effects, similar to other compounds within its structural class .
Case Studies
Mechanism of Action
The mechanism of action of N-(4-Amino-phenyl)-isonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of N-(4-Amino-phenyl)-isonicotinamide becomes evident when compared to related compounds. Below is a detailed analysis:
Table 1: Key Structural and Functional Comparisons
Key Findings :
Bioactivity: Substituted amino acid hydrazides (e.g., ) exhibit anti-tubercular activity (MIC values < 10 µg/mL), attributed to the hydrazineyl group’s ability to disrupt mycobacterial enzymes. In contrast, this compound lacks direct antimicrobial data in the literature but is speculated to act as a kinase inhibitor due to its resemblance to ATP-binding motifs . The GRAS-approved derivative in shows low acute toxicity but exceeds the threshold of toxicological concern for structural class III (277 µg/person/day vs. 90 µg/person/day), limiting its use in food applications .
Structural Flexibility: The amino group in this compound allows for Schiff base formation or diazotization, enabling covalent modifications. This contrasts with the sterically hindered N-[4-(isobutyrylamino)phenyl]isonicotinamide, where the isobutyryl group impedes nucleophilic reactions .
Thermodynamic and Spectroscopic Properties: While discusses quantum chemical methods for analyzing N-substituted maleimides, similar computational approaches could predict the dipole moment and charge distribution of this compound. Its IR spectrum would likely show N-H stretching (3300–3500 cm⁻¹) and amide C=O peaks (~1650 cm⁻¹), differing from the sulfone peaks (~1300 cm⁻¹) in the GRAS compound .
Synthetic Utility: this compound can serve as a monomer for polyimides, akin to 3-chloro-N-phenyl-phthalimide ( ). However, the absence of a chlorine atom reduces its electrophilicity, necessitating harsher conditions for polymerization .
Biological Activity
N-(4-Amino-phenyl)-isonicotinamide (C12H11N3O) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of cancer research and epigenetics. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and related studies.
Chemical Structure and Properties
This compound is characterized by its isonicotinamide backbone with an amino group at the para position of the phenyl ring. The molecular structure contributes to its biological activity, particularly as a potential inhibitor of various enzymes involved in cellular processes.
Research indicates that this compound exhibits inhibitory effects on several biological targets, including:
- DNA Methyltransferases (DNMTs) : Studies have shown that derivatives of this compound can inhibit DNMT1, DNMT3A, and DNMT3B. For instance, compounds derived from this compound demonstrated cytotoxicity against leukemia cells by reactivating silenced genes through demethylation processes .
- Nicotinamide N-Methyltransferase (NNMT) : The compound has also been investigated for its inhibitory effects on NNMT, an enzyme involved in nicotinamide metabolism. Potent inhibitors derived from this compound exhibited IC50 values in the low micromolar range, indicating significant potential for therapeutic applications in metabolic disorders .
Anticancer Activity
The anticancer properties of this compound derivatives have been highlighted in various studies:
- Cytotoxicity Against Cancer Cells : The compound has shown significant cytotoxicity against various cancer cell lines, including leukemia KG-1 cells. For example, one derivative exhibited an EC50 value of 0.9 μM against DNMT3A, demonstrating potent activity comparable to established chemotherapeutics .
Antimicrobial Properties
This compound has also been explored for its antimicrobial properties:
- Antibacterial and Antifungal Activities : Preliminary studies suggest that this compound may possess antibacterial and antifungal properties, making it a candidate for further investigation in the treatment of infectious diseases.
Research Findings and Case Studies
Several studies have contributed to our understanding of the biological activity of this compound:
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have provided insights into how modifications to the chemical structure influence biological activity:
Q & A
Q. What are the standard synthetic routes for N-(4-Amino-phenyl)-isonicotinamide, and how are its structural features validated?
this compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, derivatives like thiohydantoin-isonicotinamide hybrids are synthesized by reacting isonicotinoyl chloride with aminophenyl precursors under basic conditions (e.g., K₂CO₃ in DMF) . Structural validation employs IR spectroscopy (amide C=O stretch at ~1650 cm⁻¹, aromatic C-H stretches) and NMR (1H NMR: aromatic protons at δ 7.5–8.5 ppm, NH signals at δ ~10 ppm; 13C NMR: carbonyl carbons at ~165 ppm) . Physical properties (e.g., melting point: ~200–215°C) and purity are confirmed via HPLC or elemental analysis .
Q. What in vitro assays are used to screen the biological activity of this compound derivatives?
Standard assays include:
- Cell proliferation assays (MTT or SRB) against cancer cell lines (e.g., breast cancer MCF-7) to determine GI₅₀ values .
- Apoptosis detection via flow cytometry (Annexin V/PI staining) and caspase-3/7 activation assays .
- Target engagement studies using Western blotting (e.g., Akt/mTOR pathway proteins) or fluorescence polarization for protein-binding affinity .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological efficacy across structurally similar derivatives?
Contradictions often arise from subtle structural variations (e.g., substituent position or electronic effects). Strategies include:
- SAR (Structure-Activity Relationship) analysis : Compare derivatives like N-(3-cyclohexyl-5-(2-((4-nitrophenyl)amino)ethyl)-thiohydantoin)isonicotinamide (GI₅₀ = 14–73 nM) with inactive analogs to identify critical functional groups .
- Crystallographic studies : Use X-ray diffraction (via SHELX software) to correlate binding modes with activity .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) to predict interactions with targets like Hec1 .
Q. What methodologies are employed to optimize bioavailability and metabolic stability of this compound analogs?
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance solubility .
- ADME profiling : Microsomal stability assays (rat/human liver microsomes) and pharmacokinetic studies in rodents to assess half-life and clearance .
- CYP450 inhibition screening : Avoid time-dependent inhibition (TDI) by modifying electron-rich aromatic systems that form reactive metabolites .
Q. How can researchers validate the mechanism of action for this compound in disrupting protein-protein interactions (e.g., Hec1-Nek2)?
Q. What experimental approaches address low synthetic yields or reproducibility issues in derivative synthesis?
- Reaction optimization : Screen solvents (DMF vs. THF), catalysts (e.g., KI for SN2 reactions), and temperatures .
- Scale-up protocols : Use continuous flow reactors to maintain consistency in multi-step syntheses .
- Byproduct analysis : LC-MS to identify side products (e.g., dehalogenated intermediates) and adjust stoichiometry .
Q. How do crystallographic techniques contribute to understanding polymorphism in isonicotinamide derivatives?
- Powder X-ray diffraction (PXRD) : Differentiate polymorphs (e.g., Form I vs. II) based on unique diffraction patterns .
- Thermal analysis (DSC/TGA) : Correlate melting points with crystalline stability .
- Hirshfeld surface analysis : Map intermolecular interactions (e.g., hydrogen bonds) to explain solubility differences .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
